molecular formula C11H10N2O4S B1478066 2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-5-methylpyrimidin-4(3H)-one CAS No. 2034155-58-1

2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-5-methylpyrimidin-4(3H)-one

Cat. No.: B1478066
CAS No.: 2034155-58-1
M. Wt: 266.28 g/mol
InChI Key: QZIPBWNPXMGQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-5-methylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C11H10N2O4S and its molecular weight is 266.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been utilized in the synthesis of heterocyclic derivatives. For instance, research by Ibrahim, El-Shaaer, and Hassan (2002) demonstrates the synthesis of various derivatives, such as pyrazole, isoxazole, aminopyrimidine, and thioxopyrimidine, by reacting the compound with different agents, indicating its versatility in forming heterocyclic compounds (Ibrahim, El-Shaaer, & Hassan, 2002).
  • Arsen'eva and Arsen'ev (2009) explored the synthesis of derivatives of new condensed systems using similar compounds, demonstrating their role in forming complex chemical structures (Arsen'eva & Arsen'ev, 2009).

Quantum-Chemical Studies and Binding Mechanisms

  • A study by Rogachevskii, Plakhova, and Shelykh (2009) involved quantum-chemical analysis of similar compounds to understand their electronic structure and ligand-receptor binding mechanisms, which can be pivotal in drug design and understanding molecular interactions (Rogachevskii, Plakhova, & Shelykh, 2009).

Biological Activity and Pharmacological Potential

  • Mohammad, Ahmed, and Mahmoud (2017) synthesized new heterocyclic derivatives containing the compound and assessed their antimicrobial activity, indicating its potential in developing new antibacterial agents (Mohammad, Ahmed, & Mahmoud, 2017).
  • Yengoyan, Azaryan, Pivazyan, Ghazaryan, Tamazyan, and Ayvazyan (2020) investigated novel derivatives for their growth-stimulant activities on plants, suggesting its applications in agriculture and plant sciences (Yengoyan et al., 2020).

Antioxidant Activity

  • Saher, Makhloufi-Chebli, Dermeche, Dermeche, Boutemeur-Khedis, Rabia, Hamdi, and Silva (2018) synthesized novel compounds using this chemical and evaluated their antioxidant activity, highlighting its potential in oxidative stress-related research (Saher et al., 2018).

Photophysical Properties and Cellular Imaging

Properties

IUPAC Name

2-[(5-hydroxy-4-oxopyran-2-yl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c1-6-3-12-11(13-10(6)16)18-5-7-2-8(14)9(15)4-17-7/h2-4,15H,5H2,1H3,(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIPBWNPXMGQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(NC1=O)SCC2=CC(=O)C(=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-5-methylpyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-5-methylpyrimidin-4(3H)-one
Reactant of Route 3
2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-5-methylpyrimidin-4(3H)-one
Reactant of Route 4
2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-5-methylpyrimidin-4(3H)-one
Reactant of Route 5
2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-5-methylpyrimidin-4(3H)-one
Reactant of Route 6
2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-5-methylpyrimidin-4(3H)-one

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